5,6,7,8-Tetrahydro-1,7-naphthyridine

Heterocyclic synthesis Catalytic hydrogenation Naphthyridine regioisomers

5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3) is a partially saturated bicyclic heterocycle with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. The compound features a fused pyridine ring system with a saturated tetrahydro moiety at the 5,6,7,8 positions, distinguishing it from fully aromatic 1,7-naphthyridine.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 13623-85-3
Cat. No. B083103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,7-naphthyridine
CAS13623-85-3
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=N2
InChIInChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
InChIKeySRQJSMFCZYZSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3) for Scientific Procurement: Heterocyclic Building Block Evaluation


5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3) is a partially saturated bicyclic heterocycle with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . The compound features a fused pyridine ring system with a saturated tetrahydro moiety at the 5,6,7,8 positions, distinguishing it from fully aromatic 1,7-naphthyridine . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a conformationally restricted scaffold for drug discovery programs targeting kinase inhibition, antiviral activity, and neuropharmacological applications [1].

Why 5,6,7,8-Tetrahydro-1,7-naphthyridine Cannot Be Interchanged with Alternative Naphthyridine Regioisomers


Substitution with alternative naphthyridine scaffolds is non-interchangeable due to regioisomer-specific reaction outcomes and divergent pharmacological profiles. The reduction of 1,7-naphthyridine with palladium on charcoal in ethanol yields a separable mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%), demonstrating that these two positional isomers are chemically distinct products with different hydrogenation sites [1]. More broadly, structure-activity relationship studies across naphthyridine regioisomers reveal that biological activity is highly sensitive to nitrogen atom positioning; for example, 2,4-disubstituted-1,6-naphthyridines and 1,7-naphthyridines exhibit substantially different IC50 values against HIV-1 reverse transcriptase, with 1,7-naphthyridine derivatives showing IC50 values as low as 0.175 µM while certain 1,6-naphthyridine analogues require higher concentrations for comparable inhibition [2]. These regioisomer-dependent differences in both synthetic accessibility and target engagement preclude generic substitution.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydro-1,7-naphthyridine vs. Comparators


Regioisomeric Hydrogenation Selectivity: 5,6,7,8-Tetrahydro-1,7-naphthyridine Yield vs. 1,2,3,4-Tetrahydro Isomer

Catalytic reduction of 1,7-naphthyridine with palladium on charcoal in ethanol produces a separable mixture of two regioisomeric tetrahydro products: 1,2,3,4-tetrahydro-1,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine. The 5,6,7,8-isomer is obtained in 43% yield while the 1,2,3,4-isomer is obtained in 57% yield [1]. This 43% yield for the target compound represents the maximum obtainable quantity under standard catalytic hydrogenation conditions, establishing a quantitative baseline for evaluating synthetic route improvements.

Heterocyclic synthesis Catalytic hydrogenation Naphthyridine regioisomers

Conformational Restriction as a Pharmacophore Optimization Strategy: 5,6,7,8-Tetrahydro-1,7-naphthyridine vs. Flexible 2-(3-Pyridyl)ethylamine

5,6,7,8-Tetrahydro-1,7-naphthyridine functions as a conformationally locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure [1]. The tetrahydro ring system restricts the conformational freedom of the aminoethyl side chain present in the flexible comparator, resulting in a rigid bicyclic scaffold with defined spatial orientation of the nitrogen atoms . This structural constraint can reduce entropic penalties upon target binding, a principle widely exploited in medicinal chemistry to enhance ligand affinity and selectivity without requiring additional molecular weight.

Conformational restriction Pharmacophore design Neuropharmacology

Naphthyridine Scaffold Utility in Bimetallic Catalyst Design: Dinucleating Ligand Framework for Metal-Metal Cooperative Activation

Naphthyridine-derived ligands, including tetrahydro-1,7-naphthyridine frameworks, serve as effective dinucleating scaffolds capable of hosting two transition metal centers in close proximity [1]. Specifically, expanded pincer ligands based on the naphthyridine core have been shown to coordinate two copper(I) centers, facilitating cooperative H2 activation via reversible dearomatization of the naphthyridine core, yielding an unusual butterfly-shaped Cu4H2 complex [2]. This bimetallic architecture enables metal-metal cooperativity that mononuclear ligand systems such as bipyridine or phenanthroline cannot achieve.

Organometallic chemistry Dinucleating ligands Metal-metal cooperativity

Derivatization Potential for Structure-Activity Relationship Optimization: Functionalizable Tetrahydro-1,7-naphthyridine Core vs. Non-Functionalizable Scaffolds

The tetrahydro-1,7-naphthyridine core offers multiple functionalization sites enabling systematic SAR exploration across diverse therapeutic targets. Derivatives of this scaffold have been developed as CDK4/6 inhibitors, with structure optimization studies on tetrahydronaphthyridine analogues yielding compounds with improved bioavailability profiles [1]. Additionally, 2,4-disubstituted-1,7-naphthyridine derivatives demonstrate HIV-1 RT inhibitory activity with IC50 values ranging from 0.175 µM to 0.222 µM, outperforming nevirapine (IC50 = 1.053 µM) and approaching the potency of rilpivirine (0.063 µM) [2]. The saturated ring system allows for distinct substitution patterns compared to fully aromatic naphthyridines.

Medicinal chemistry Structure-activity relationship Kinase inhibition

Recommended Research Applications for 5,6,7,8-Tetrahydro-1,7-naphthyridine Based on Quantitative Evidence


Medicinal Chemistry: Conformationally Restricted Scaffold for CNS-Targeted Drug Discovery

Use 5,6,7,8-tetrahydro-1,7-naphthyridine as a conformationally locked replacement for flexible 2-(3-pyridyl)ethylamine pharmacophores [1]. The rigid bicyclic structure reduces entropic penalties upon receptor binding, potentially improving target affinity and selectivity in neuropharmacological programs targeting GPCRs, ion channels, or neurotransmitter transporters. This scaffold is particularly suited for programs where conformational pre-organization is hypothesized to enhance binding kinetics or functional selectivity.

Antiviral Drug Discovery: Scaffold for HIV-1 Reverse Transcriptase and Integrase Inhibitor Development

Employ the 1,7-naphthyridine core as a starting point for synthesizing 2,4-disubstituted derivatives with demonstrated HIV-1 RT inhibitory activity. Derivatives based on this scaffold achieve IC50 values as low as 0.175 µM against HIV-1 RT, representing a 6-fold improvement over nevirapine (IC50 = 1.053 µM) [2]. Additionally, naphthyridine-containing integrase strand transfer inhibitors retain low nanomolar potency against drug-resistant HIV-1 variants [3], supporting the scaffold's utility in antiviral lead optimization campaigns.

Organometallic Catalysis: Construction of Dinucleating Ligands for Bimetallic Cooperative Activation

Utilize 5,6,7,8-tetrahydro-1,7-naphthyridine or its functionalized derivatives as the core framework for designing dinucleating pincer ligands capable of hosting two transition metal centers [4]. These ligand systems enable metal-metal cooperativity in bond activation reactions, including H2 activation on dicopper complexes and selective C-H bond functionalization. Applications extend to photocatalytic transformations using earth-abundant metals (Mn, Fe, Co, Ni, Cu, Zn) [5].

Kinase Inhibitor Lead Generation: CDK4/6 and PIP4K2A Targeting Scaffolds

Leverage the tetrahydronaphthyridine core for structure-based design of kinase inhibitors. Systematic SAR studies on tetrahydronaphthyridine analogues have yielded selective CDK4/6 inhibitors with improved bioavailability for cancer therapy applications [6]. Furthermore, 1,7-naphthyridine-based inhibitors such as BAY-091 and BAY-297 demonstrate potent and highly selective inhibition of the lipid kinase PIP4K2A [7], validating the scaffold for kinase inhibitor discovery programs requiring isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.